Acoragermacrone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50281-45-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(2E,6E,10S)-3,7-dimethyl-10-propan-2-ylcyclodeca-2,6-dien-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,10-11,14H,5,7-9H2,1-4H3/b12-6+,13-10+/t14-/m0/s1 |
InChI Key |
RESNWHKKMVJDFA-SCGYNDOXSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C(=O)[C@@H](CC1)C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CC(=O)C(CC1)C(C)C)C |
Origin of Product |
United States |
Natural Distribution and Botanical Sources of Acoragermacrone
Primary Plant Species Identified as Acoragermacrone Producers
Research has pinpointed several key plant species as primary producers of this compound. These plants are often characterized by their aromatic rhizomes, which have a history of use in traditional practices.
Acorus calamus L. (Sweet Flag) and its Varieties
Acorus calamus, commonly known as Sweet Flag, is a perennial wetland plant renowned for its fragrant rhizomes and leaves. agriculturejournals.cz It is a primary and well-documented source of this compound. chandigarh.gov.injddtonline.info This species exhibits significant chemical variation, which is often linked to its different cytotypes (varieties based on chromosome number). These varieties have distinct geographical distributions and, consequently, differing compositions of their essential oils. agriculturejournals.cz
The major varieties of Acorus calamus include:
Diploid (Acorus calamus var. americanus) : Found in North America and Siberia, this variety is noted for containing only trace amounts of β-asarone. agriculturejournals.cz
Triploid (Acorus calamus var. calamus) : This variety is prevalent in Europe and is characterized by a moderate β-asarone content. agriculturejournals.cz
Tetraploid (Acorus calamus var. angustatus) : Distributed across Asia, this variety typically contains the highest concentrations of β-asarone. jchr.org
This compound has been identified as a constituent in the essential oil of A. calamus rhizomes. chandigarh.gov.injddtonline.info For instance, analysis of the essential oil from A. calamus rhizomes collected in India revealed the presence of this compound. researchgate.net The chemical composition, including the percentage of this compound, can differ between the leaf and rhizome oils. researchgate.net
Table 1: Varieties of Acorus calamus and their General Characteristics
| Variety | Ploidy Level | Geographical Distribution | Key Chemical Feature |
| A. calamus var. americanus | Diploid (2n=24) | North America, Siberia | Low β-asarone content agriculturejournals.cz |
| A. calamus var. calamus | Triploid (3n=36) | Europe, Kashmir | Moderate β-asarone content agriculturejournals.cz |
| A. calamus var. angustatus | Tetraploid (4n=48) | Asia | High β-asarone content agriculturejournals.czjchr.org |
Documentation in other Botanical Genera (e.g., Rosa sericea Lindl., Acorus gramineus)
While Acorus calamus is the most recognized source, this compound has also been identified in other plant genera, indicating a broader, though less common, distribution.
Acorus gramineus : Commonly known as grassy-leaved sweet flag, this species is native to wetland areas of China, Japan, Korea, India, and other parts of Asia. missouribotanicalgarden.org It is another member of the Acorus genus where this compound has been detected. researchgate.net Like its relative A. calamus, it possesses fragrant rhizomes. missouribotanicalgarden.org
Rosa sericea Lindl. : Interestingly, this compound has been reported in a plant outside of the Acorus genus, the Himalayan species Rosa sericea. A comprehensive analysis of the metabolites in Rosa sericea identified this compound as one of the numerous prenol lipids present in the plant. biomedgrid.com This finding is significant as it demonstrates that the biosynthetic pathways for producing this compound exist in taxonomically distant plants.
Chemodiversity and Ecogeographical Factors Influencing this compound Production
Genetic Factors: As observed in the different varieties of Acorus calamus, the genetic makeup of the plant, including its ploidy level, plays a crucial role in determining the chemical composition of its essential oil. agriculturejournals.czjchr.org This genetic variation is a primary driver of the different chemotypes observed within a single species.
Ecogeographical Factors: The environment in which a plant grows can also have a profound impact on its secondary metabolite production. These factors include:
Climate and Soil Conditions: Acorus calamus, for example, thrives in marshy and humid environments, and its cultivation is successful in sandy-loam soils. chandigarh.gov.in Variations in soil nutrients, pH, and water availability can influence the biosynthesis of chemical constituents.
Geographical Location: Studies have shown that the chemical composition of Acorus calamus essential oil can vary depending on the geographical origin of the plant material. agriculturejournals.czresearchgate.net This variation can be attributed to differences in climate, altitude, and other localized environmental pressures. For instance, the essential oil composition of A. calamus from different regions in India has shown variability. researchgate.net
Table 2: Documented Botanical Sources of this compound
| Plant Species | Family | Part(s) Containing this compound |
| Acorus calamus L. | Acoraceae | Rhizome, Leaf chandigarh.gov.injddtonline.inforesearchgate.net |
| Acorus gramineus Sol. | Acoraceae | Rhizome researchgate.net |
| Rosa sericea Lindl. | Rosaceae | Not specified biomedgrid.com |
Advanced Methodologies for Isolation and Structural Elucidation of Acoragermacrone
Optimization of Extraction and Purification Techniques
The initial step in studying acoragermacrone involves its efficient extraction from the plant matrix, followed by high-resolution purification. The choice of method is critical due to the compound's chemical nature.
Supercritical Carbon Dioxide Extraction for Sensitive Metabolites
Supercritical Fluid Extraction (SFE) is a superior method for isolating thermally sensitive compounds like this compound. nih.govfyto.nl Traditional techniques such as steam distillation can cause thermolabile compounds to decompose. nih.gov In the case of this compound, steam distillation leads to its partial decomposition into the artifact shyobunone (B136065). nih.gov Supercritical CO2 (sc-CO2) extraction circumvents this issue by operating at low temperatures, typically between 35-40°C, thus preserving the integrity of heat-sensitive molecules. nih.govucm.es
Carbon dioxide is the most commonly used fluid in SFE due to its low critical temperature (31°C) and pressure (74 bar), in addition to being non-toxic, inexpensive, and readily available. ucm.es Its "green" solvent status and the ease with which it can be removed from the extract—by simple depressurization—prevent the presence of solvent residues. fyto.nl The selectivity of SFE can be precisely controlled by tuning the pressure and temperature, which alters the solvation power of the CO2. nih.govmdpi.com This allows for the fractional extraction of specific compounds. ucm.es For enhanced efficiency, modifiers or co-solvents can be added to the sc-CO2. researchgate.net
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Key Advantages | Disadvantages for this compound | Reference |
|---|---|---|---|
| Supercritical CO2 Extraction | Low temperature operation, high selectivity, no solvent residue, preserves thermolabile compounds. | Higher initial equipment cost. | nih.gov |
| Steam Distillation | Established, relatively inexpensive technique. | High temperatures cause thermal degradation of this compound into shyobunone. | nih.gov |
Chromatographic Fractionation and High-Resolution Separation Strategies
Following extraction, chromatography is employed to isolate this compound from the complex mixture of metabolites. libretexts.org The process involves separating components from a mobile phase as it moves through a stationary phase. libretexts.org Classical column chromatography (CC) over silica (B1680970) gel has been used for initial fractionation of n-hexane extracts containing this compound. oup.comnih.gov However, the resolution of CC is often limited due to the large particle size of the stationary phase. nih.gov
For achieving high purity, high-resolution strategies are necessary. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) offer significantly greater separation efficiency. libretexts.orgnih.gov These techniques use columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) to achieve high-resolution separation of complex samples. nih.gov When separating closely related isomers, which can be a challenge, techniques like recycling HPLC can be employed to extend the effective column length and improve resolution. nih.gov The visual output of a chromatographic separation is a chromatogram, where each peak represents a different compound; achieving baseline separation between peaks is the goal for obtaining a pure product. rotachrom.com
Table 2: High-Resolution Chromatographic Techniques
| Technique | Principle | Application in this compound Purification | Reference |
|---|---|---|---|
| HPLC/UHPLC | High-pressure pumps move the solvent through columns with tightly packed, small particles, enabling high-resolution separation based on polarity. | Final purification step to achieve high-purity this compound; separates it from structurally similar sesquiterpenes. | libretexts.orgnih.gov |
| Recycling HPLC | The sample is passed through the same column multiple times to increase the separation path length and improve resolution between closely eluting compounds. | Useful for separating this compound from its isomers or other closely related compounds. | nih.gov |
Analytical Challenges and Strategies for Maintaining this compound Integrity
A primary challenge in the analysis of this compound is its inherent instability, which can lead to the formation of artifacts and complicate structural verification. nih.gov
Thermal Lability and Prevention of Artifact Formation during Analysis (e.g., Shyobunone)
This compound is a thermally labile germacrane-type sesquiterpenoid. nih.govnih.gov When subjected to heat, it readily undergoes a frontiersin.orgfrontiersin.org-sigmatropic rearrangement, specifically a Cope rearrangement, to form elemane-type sesquiterpenes like shyobunone and its epimers. nih.govoup.com This conversion is a significant issue during analytical procedures that use high temperatures, such as Gas Chromatography (GC). frontiersin.org Shyobunone is often detected in the essential oil of Acorus calamus not as a genuine natural product, but as an artifact formed from the thermal degradation of this compound in the hot GC injector. frontiersin.org
To prevent this artifact formation and ensure accurate quantitative analysis, alternative analytical methods are required. One strategy is to use HPLC with a detector like a Diode-Array Detector (DAD), which performs analysis at ambient temperature, thus avoiding the thermal rearrangement. researchgate.net When GC analysis is necessary, the injection method must be carefully chosen. On-column injection, where the sample is introduced directly onto the column without passing through a heated injector port, is considered the gold standard for minimizing thermal stress and preventing artifact formation. nih.gov
Spectroscopic Approaches for Definitive Structural Assignment (e.g., X-ray Crystallography of Derivatives)
The definitive structural elucidation of this compound relies on a combination of modern spectroscopic techniques. researchgate.net While one-dimensional Nuclear Magnetic Resonance (1D-NMR) spectroscopy (¹H and ¹³C) provides initial information, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. researchgate.netaau.dk These include Homonuclear Correlation Spectroscopy (COSY) to identify proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-carbon correlations over one and multiple bonds, respectively. aau.dk High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass and elemental composition, while analysis of the fragmentation pattern provides further structural clues. currenta.denumberanalytics.com
The most definitive method for determining the three-dimensional atomic arrangement of a molecule is single-crystal X-ray crystallography. wikipedia.orglibretexts.org However, obtaining a single crystal of sufficient quality can be challenging, particularly for oils or liquids. researchgate.net A successful strategy in such cases is to synthesize a solid derivative of the target molecule. nih.gov For instance, the stereochemistry of a related germacrene was unambiguously confirmed through X-ray crystallographic analysis of its acetate (B1210297) derivative. nih.gov This approach of converting the liquid compound into a crystalline derivative provides the solid lattice necessary for X-ray diffraction, allowing for the precise determination of its molecular structure and absolute configuration. wikipedia.orgresearchgate.net
Investigation of Acoragermacrone Biosynthetic Pathways
Elucidation of Isoprenoid Precursor Formation
The journey to acoragermacrone begins with the synthesis of the universal five-carbon (C5) isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.orgapsnet.org These molecules are the fundamental building blocks for all terpenoids, including the C15 sesquiterpenes. researchgate.net
Farnesyl diphosphate (FDP), also known as farnesyl pyrophosphate (FPP), is the direct and universal precursor for all sesquiterpenes. wikipedia.orgresearchgate.net It is a C15 isoprenoid formed by the enzyme farnesyl diphosphate synthase (FPS). This enzyme catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. apsnet.org
The generation of FDP is a critical branch point in isoprenoid metabolism. From this C15 intermediate, the pathway diverges towards the synthesis of thousands of different compounds, including sterols, carotenoids, and the vast array of sesquiterpenoids. apsnet.orgwikipedia.org For the biosynthesis of this compound, FDP serves as the linear substrate for the subsequent cyclization step, which defines the core germacrane (B1241064) skeleton. researchgate.netoup.com
In higher plants, the C5 precursors IPP and DMAPP are synthesized via two distinct and spatially separated pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, also known as the non-mevalonate pathway. pnas.orgtandfonline.comwikipedia.org
The Mevalonate (MVA) pathway operates in the cytosol and is the classic route for isoprenoid precursor synthesis in eukaryotes. tandfonline.comwikipedia.orgnih.gov It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. wikipedia.org A series of phosphorylations and a final decarboxylation convert mevalonate into IPP. wikipedia.org This cytosolic pathway is traditionally associated with the production of precursors for sesquiterpenes, triterpenes, and sterols. pnas.orgresearchgate.net
The Methylerythritol Phosphate (MEP) pathway , discovered more recently, is localized in the plastids of plant cells. pnas.orgwikipedia.org This pathway starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DOXP). tandfonline.com Through a series of enzymatic steps, DOXP is converted into both IPP and DMAPP. wikipedia.org The MEP pathway is generally responsible for supplying precursors for the synthesis of plastid-localized isoprenoids such as monoterpenes, diterpenes, and carotenoids. pnas.org
While sesquiterpene synthesis occurs in the cytosol, studies have shown that there can be a unidirectional transport of IPP from the plastids (where it is made by the MEP pathway) to the cytosol, contributing to sesquiterpene formation. pnas.org This cross-talk between the two pathways indicates that both can potentially supply the building blocks for FDP and, consequently, for this compound biosynthesis. pnas.orgwikipedia.org
Table 1: Comparison of Isoprenoid Biosynthetic Pathways
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Cellular Location | Cytosol wikipedia.org | Plastids pnas.orgwikipedia.org |
| Starting Materials | Acetyl-CoA (3 molecules) wikipedia.org | Pyruvate and Glyceraldehyde 3-phosphate tandfonline.com |
| Key Intermediate | Mevalonic Acid (MVA) wikipedia.orgnih.gov | 2-C-methyl-D-erythritol 4-phosphate (MEP) wikipedia.org |
| Primary Products | Isopentenyl Diphosphate (IPP) wikipedia.org | IPP and Dimethylallyl Diphosphate (DMAPP) wikipedia.org |
| Associated Terpenoids | Sesquiterpenes, Triterpenes, Sterols pnas.org | Monoterpenes, Diterpenes, Carotenoids pnas.org |
Enzymatic Mechanisms of Germacrane Ring Formation
The transformation of the linear FDP molecule into the cyclic germacrane structure is a pivotal and complex step, orchestrated by a class of enzymes known as terpene synthases.
Sesquiterpene synthases (STSs) are the enzymes responsible for creating the immense structural diversity found among sesquiterpenes. researchgate.net They catalyze the ionization of FDP by removing the diphosphate group, which generates a reactive farnesyl carbocation. researchgate.netresearchgate.net This carbocation is then guided through a series of intramolecular cyclizations and rearrangements within the enzyme's active site to form a specific cyclic product. researchgate.net
In the case of germacrane-type sesquiterpenes like this compound, the key enzyme is a germacrene synthase. For example, (+)-germacrene A synthase (GAS) catalyzes a 1,10-cyclization of the farnesyl cation to form the (E,E)-germacradienyl cation. d-nb.info Subsequent deprotonation of this intermediate yields germacrene A. d-nb.info Germacrene A is a central intermediate in the biosynthesis of many other sesquiterpenes, including the germacranolides. oup.comd-nb.infonih.gov It is believed that this compound is formed through a similar germacrene intermediate, which then undergoes further enzymatic modification, such as oxidation, to yield the final ketone structure. nih.gov An oxidation of a germacrene precursor at the appropriate carbon, followed by rearrangement, would lead to the this compound structure. nih.gov
The formation of a specific stereoisomer during the cyclization of FDP is a hallmark of terpene synthase activity. These enzymes exert strict stereochemical control over the entire catalytic process. This control begins with the initial folding of the flexible FDP substrate within the enzyme's active site, which pre-organizes the molecule for a specific cyclization cascade.
The three-dimensional architecture of the active site pocket dictates the trajectory of the carbocation intermediates, preventing premature quenching by water and steering the reaction towards a specific ring closure and subsequent rearrangements. researchgate.net The precise positioning of amino acid residues within the active site facilitates specific proton transfers and stabilizes transient carbocation intermediates, ensuring that the cyclization occurs with defined stereochemistry at each newly formed chiral center. acs.org The final deprotonation step, which terminates the reaction and releases the final sesquiterpene product, is also stereospecific. This intricate enzymatic control ensures that a single, specific stereoisomer, such as (+)-acoragermacrone, is produced from the achiral FDP precursor. nih.gov
Strategies for the Chemical Synthesis of Acoragermacrone and Its Structural Analogues
Total Synthesis Approaches to the Acoragermacrone Scaffold
The primary hurdle in synthesizing this compound is the efficient formation of its ten-membered carbocyclic core. Chemists have devised several powerful intramolecular reactions to achieve this cyclization, overcoming the entropic and enthalpic barriers associated with forming medium-sized rings.
One effective approach to building the germacrane (B1241064) framework is through intramolecular cyclization reactions. A notable example is the low-valent titanium-induced coupling of a keto ester. In a facile total synthesis of (±)-acoragermacrone, this method served as the pivotal step. researchgate.netdiva-portal.org The synthesis commenced from the readily available geranyl acetate (B1210297) and proceeded through an eight-step sequence. researchgate.net The key cyclization involves the intramolecular coupling of an acyclic keto α,β-unsaturated ester, promoted by a low-valent titanium reagent (typically generated from TiCl₃ and a reducing agent like LiAlH₄), to form the ten-membered ring of the this compound precursor. researchgate.netdiva-portal.org This reductive coupling, often referred to as the McMurry reaction, is a powerful tool for creating carbocyclic systems, including the cycloalkanone structure inherent to this compound. diva-portal.orgacs.org
Another intramolecular cyclization strategy involves the alkylation of a carbanion generated from a protected cyanohydrin. This method has been successfully applied to the synthesis of (±)-acoragermacrone and other medium-ring terpenoids. researchgate.net The process relies on the high efficiency of the intramolecular alkylation of a cyanohydrin ether to form the macrocycle, which can then be converted to the target ketone. researchgate.net
Table 1: Key Intramolecular Cyclization Reactions in Germacrane Synthesis
| Reaction Name | Key Reagents | Function | Reference |
|---|---|---|---|
| Titanium-Induced Keto Ester Cyclization | TiCl₃, LiAlH₄ | Reductive coupling of a keto ester to form a cycloalkanone. | researchgate.netdiva-portal.org |
The intramolecular Stille reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic halide or triflate within the same molecule, has emerged as a versatile method for the synthesis of macrocycles, including the germacrane skeleton. diva-portal.orgpsu.edu This reaction is valued for its mild conditions and tolerance of a wide array of functional groups, making it suitable for complex natural product synthesis. psu.eduresearchgate.net
In the context of germacrane synthesis, an acyclic precursor containing both a vinyl-tin moiety and a vinyl halide can be cyclized efficiently using a palladium(0) catalyst. diva-portal.orgpsu.edu The high yield often observed in these macrocyclizations is attributed to a templating effect of the palladium catalyst, which orients the molecule for ring closure, and a reduction in transannular strain in the transition state due to the presence of sp²-hybridized centers (ketones and alkenes) in the ring. psu.edu The reaction typically proceeds with retention of the double bond geometry of both the vinylstannane and the vinyl halide, offering excellent stereochemical control. researchgate.net This methodology provides a powerful route to the 1,5-diene system characteristic of many germacrane-type sesquiterpenes.
The anionic oxy-Cope rearrangement is a powerful and widely used strategy for carbon-carbon bond formation and has been applied effectively in the synthesis of germacranes. msu.educaltech.edu This reaction is a variation of the Cope rearrangement, a scilit.comscilit.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.org In the oxy-Cope version, a hydroxyl group at the C-3 position of the diene leads to the formation of an enol or enolate after rearrangement, which tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force. wikipedia.orgmasterorganicchemistry.com
A seminal synthesis of (±)-acoragermacrone utilized this approach as a key step. msu.educaltech.edunih.gov The reaction is dramatically accelerated by deprotonation of the hydroxyl group to form an alkoxide. caltech.edunih.gov This "anionic" variant exhibits rate accelerations of 10¹⁰ to 10¹⁷-fold compared to the neutral reaction, allowing the rearrangement to proceed under mild conditions. nih.gov In the synthesis of this compound, a divinylcycloalkanol precursor undergoes this rearrangement to expand the ring and establish the ten-membered germacrane core in a short and efficient manner. msu.educaltech.edu
Enantioselective Synthesis and Diastereocontrol
Many early total syntheses of this compound, including the landmark syntheses by Still and others, produced a racemic mixture, denoted as (±)-acoragermacrone. msu.edunih.gov This means the product was an equal mixture of both enantiomers, highlighting the challenge of controlling the absolute stereochemistry during the synthesis. Achieving stereocontrol—both diastereocontrol (controlling the relative configuration of multiple stereocenters) and enantiocontrol (controlling the absolute configuration to favor one enantiomer)—is a central theme in modern organic synthesis.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. chemrxiv.orgbeilstein-journals.org This can be achieved through various strategies, such as using chiral auxiliaries, employing chiral reagents, or, most efficiently, through asymmetric catalysis. In asymmetric catalysis, a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other. rsc.orgrsc.org For example, enantioselective hydration or hydrosilylation of a prochiral intermediate could establish the key stereocenter in the this compound skeleton. beilstein-journals.org
Diastereocontrol is also critical, particularly in reactions that create new stereocenters relative to existing ones, such as the anionic oxy-Cope rearrangement or intramolecular cyclizations. wikipedia.org The conformation of the transition state (e.g., a chair-like vs. a boat-like structure) often dictates the relative stereochemistry of the final product. wikipedia.org Syntheses of germacranes must therefore carefully consider the substrate design and reaction conditions to favor the desired diastereomer. While specific enantioselective syntheses of this compound are less commonly reported in seminal literature, the principles of enantioselective catalysis and diastereocontrol are fundamental to modern approaches for synthesizing this and other chiral natural products. chemrxiv.orgnih.gov
Convergent and Divergent Synthetic Routes to this compound Derivatives
Synthetic strategies can be broadly categorized as linear, convergent, or divergent. A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them near the end of the synthesis. researchgate.net In contrast, a divergent synthesis uses a common intermediate to generate a variety of structurally related target molecules. researchgate.net This approach is particularly powerful for creating libraries of natural product analogues for structure-activity relationship studies. researchgate.net
The synthesis of this compound and its structural analogues lends itself well to these more advanced strategies. For instance, the synthesis of both (±)-acoragermacrone and its diastereomer (±)-preisocalamendiol from a common precursor by W. C. Still is a classic example of a divergent approach. msu.edunih.gov A single key intermediate was transformed through different reaction pathways in the final stages to yield two different but related natural products.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Family |
|---|---|
| This compound | Germacrane Sesquiterpenoid |
| Preisocalamendiol | Germacrane Sesquiterpenoid |
| Geranyl Acetate | Acyclic Monoterpenoid |
| (±)-preisocalamendiol | Germacrane Sesquiterpenoid |
| Sarcophytol-A | Cembranoid Diterpenoid |
| LHMDS | Lithium Hexamethyldisilazide |
| TiCl₃ | Titanium(III) Chloride |
Mechanistic Studies of Acoragermacrone Chemical Transformations
Characterization of Thermal Rearrangements
Acoragermacrone is susceptible to thermally induced molecular rearrangements, most notably the Cope rearrangement, which transforms its ten-membered ring into a different bicyclic system.
The Cope rearrangement is a well-documented, thermally activated oup.comoup.com-sigmatropic rearrangement of 1,5-dienes. wikipedia.orgmsu.edu In this compound, the germacradiene system is suitably configured to undergo this transformation. Upon heating, this compound rearranges to form elemene-type sesquiterpenoids, specifically shyobunone (B136065) and its epimer, epishyobunone (B12291804). oup.comresearchgate.net This reaction is a key example of how the germacrane (B1241064) skeleton serves as a biosynthetic and synthetic precursor to the elemene class of sesquiterpenes. nih.gov
Research has shown that this rearrangement can occur during analytical procedures such as gas chromatography-mass spectrometry (GC-MS), where high temperatures can lead to the partial or complete conversion of this compound, sometimes leading to shyobunone being identified as an artifact. frontiersin.orgresearchgate.netfrontiersin.org Experimental studies have detailed the product distribution from this rearrangement. For instance, the thermal conversion of this compound yields a mixture of shyobunone and its epimer in a ratio of approximately 21:4. nih.govbaranlab.org This transformation underscores the inherent reactivity of the germacrene framework and its role as a chemical linchpin to other sesquiterpene subclasses. nih.gov
| Precursor | Reaction Type | Products | Typical Product Ratio |
| This compound | Thermal Cope Rearrangement | Shyobunone, Epishyobunone | 84:16 oup.com |
Computational chemistry has provided significant insights into the mechanism and energetics of the Cope rearrangement of this compound. mdpi.com Theoretical studies using molecular mechanics and density functional theory (DFT) have been employed to model the transition states and predict the product ratios of this thermal isomerization. oup.comresearchgate.net
These calculations analyze the various possible conformations of this compound in its ground state and the corresponding transition state models leading to the different products. The results indicate that shyobunone and epishyobunone are formed through distinct transition states. oup.com Computational models have successfully predicted the relative product ratio with remarkable accuracy. One study calculated a shyobunone to epishyobunone ratio of 87:13, which aligns closely with the experimentally observed ratio of 84:16. oup.com This agreement between theoretical calculations and experimental results validates the proposed transition state models and enhances the understanding of the reaction's stereoselectivity. These studies confirm that the product distribution is determined by the relative energies of the different chair-like and boat-like transition states available to the flexible ten-membered ring system. oup.com
Acid-Catalyzed Isomerizations and Cyclizations
In the presence of acid, this compound and related germacrenes undergo complex cyclization reactions, leading to the formation of various bicyclic sesquiterpenoid skeletons, including selinane and guaiane (B1240927) types. researchgate.net
This compound is a key precursor to other sesquiterpenes found in the same plant, Acorus calamus, such as acolamone and isoacolamone. oup.com Under acidic conditions, this compound undergoes a transannular cyclization to yield selinane-type sesquiterpenoids. nih.gov Specifically, treatment of this compound with acid leads to the formation of acolamone and isoacolamone. oup.comresearchsolutions.com
The mechanism involves protonation of the ketone or one of the double bonds, which initiates a cascade of cyclizations and rearrangements to form the bicyclic selinane framework. Experimental work has demonstrated this conversion, with acolamone being produced in approximately 55% yield and isoacolamone in 23% yield when this compound is treated with acid. nih.gov This acid-catalyzed pathway highlights a biomimetic route from a germacrane precursor to the selinane family of natural products. researchgate.net
| Precursor | Reagent/Condition | Product Class | Specific Products | Reported Yields |
| This compound | Acid | Selinane-type | Acolamone | 55% nih.gov |
| Isoacolamone | 23% nih.gov |
While this compound itself is primarily converted to selinanes under acidic conditions, closely related germacrene precursors can be selectively cyclized to form the guaiane skeleton. nih.gov The outcome of the acid-catalyzed cyclization of germacrenes is highly dependent on the specific substrate and the reaction conditions, including the type of acid used. researchgate.netresearchgate.net
For example, the germacrene derivative shiromool acetate (B1210297), when treated with dry hydrogen chloride (HCl) gas or p-toluenesulfonic acid (p-TsOH), cyclizes to give a mixture of guaiane-type products. nih.gov The biosynthesis of guaiane-type lactones is also believed to proceed through a germacrane precursor. nih.gov Mechanistically, the reaction is initiated by protonation, which induces a transannular cyclization to form the characteristic 5/7-fused bicyclic system of the guaianes. acs.org Computational studies have also been used to investigate the complex carbocation rearrangements involved in the biosynthesis of guaiane sesquiterpenes from germacrene A. researchgate.net
Oxidation and Epoxidation Reactions of this compound
The olefinic bonds and allylic positions in this compound and its precursors are susceptible to oxidation and epoxidation, which are key steps in the synthesis and natural biosynthesis of various oxygenated sesquiterpenoids.
The synthesis of this compound itself can be achieved through the oxidation of its alcohol precursor, (−)-(1E,4E)-7αH-germacra-1(10),4-dien-6β-ol. This transformation has been successfully carried out using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO), yielding (+)-acoragermacrone in high (90%) yield. nih.govbaranlab.org
The carbon-carbon double bonds within the germacrane ring are reactive towards epoxidizing agents. libretexts.orgchemistrynotmystery.com While direct epoxidation of this compound is not extensively detailed, the epoxidation of related germacrenes is well-established. For instance, the germacrene (+)-shiromool can be epoxidized with meta-chloroperoxybenzoic acid (m-CPBA) to produce a diastereomeric mixture of epoxy-germacranols. nih.gov This reaction proceeds via the concerted transfer of an oxygen atom from the peroxyacid to the double bond. libretexts.orgorganicchemistrytutor.com Given the structural similarities, a similar reactivity would be expected for the double bonds in this compound, which could lead to various mono- or di-epoxides depending on the reaction conditions. Such epoxides are valuable intermediates, as the strained three-membered ring can be opened by nucleophiles to introduce further functionality. libretexts.org
Biological Activities and Mechanistic Investigations of Acoragermacrone and Its Derivatives
Insights into Receptor and Enzyme Modulation
Acoragermacrone, a sesquiterpenoid ketone, has been the subject of various studies to elucidate its interactions with biological systems at a molecular level. These investigations have provided insights into its potential modulation of key receptors and enzymes, particularly within the nervous system and in biosynthetic pathways.
Neurotransmitters are chemical messengers that neurons use to communicate, and their receptors are crucial for regulating brain function. patsnap.comnumberanalytics.com this compound is recognized as one of the active constituents in plants like Acorus calamus, which have shown neuropharmacological effects, including CNS depressant and tranquilizing actions. sphinxsai.com The therapeutic potential of constituents from Acorus calamus has been linked to the modulation of neurotransmitter production and receptor sensitivity. restorehealth.co.za
The Gamma-aminobutyric acid (GABA) system, particularly the GABAA receptor, is the primary source of inhibitory neurotransmission in the central nervous system. williams.edu GABAA receptors are ligand-gated ion channels that, when activated, allow chloride ions to enter a neuron, making it less likely to fire an action potential. williams.eduwikipedia.org Compounds that enhance the action of GABA at these receptors, known as positive allosteric modulators, typically produce sedative and anxiolytic effects. wikipedia.org While direct binding studies on this compound are not extensively detailed in the provided results, the sedative and tranquilizing properties reported for extracts containing this compound suggest a potential interaction with inhibitory neurotransmitter systems like the GABAA receptor system. sphinxsai.comscispace.com The modulation of these receptors can occur at various binding sites, distinct from the main GABA binding site, to enhance the receptor's response to GABA. wikipedia.orgnih.gov
Acorus calamus extracts, which contain this compound among other compounds, have been investigated for their effects on the dopaminergic system, indicating a broader influence on neurotransmission. sphinxsai.com These extracts have been shown to antagonize spontaneous motor activity, a function often linked to dopamine (B1211576) pathways. sphinxsai.com
| Receptor/System | Potential Role of this compound-containing extracts | Implied Effect |
| GABAA Receptor System | Implied positive allosteric modulation based on sedative and anxiolytic effects of the source plant. sphinxsai.comscispace.com | CNS Depression, Anxiolysis |
| Dopaminergic System | Extracts have been shown to antagonize motor activity and affect dopamine levels in specific brain regions. sphinxsai.com | Neuromodulation |
Terpenoids are a large and diverse class of natural products derived from five-carbon isoprene (B109036) units. kegg.jp Their synthesis in nature follows specific routes, primarily the mevalonate (B85504) (MVA) pathway and the non-mevalonate (MEP/DOXP) pathway, which produce the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). kegg.jpnih.gov
This compound is classified as a germacrane (B1241064) sesquiterpenoid (C15), a class of compounds synthesized from these fundamental building blocks. kegg.jpdiva-portal.org The biosynthesis of sesquiterpenes like this compound proceeds via the mevalonate pathway. diva-portal.orgdiva-portal.org This pathway starts with acetyl-CoA and proceeds through several steps to form farnesyl diphosphate (FPP), the direct precursor to all sesquiterpenes. kegg.jpdiva-portal.org An enzyme known as a terpene synthase or cyclase then acts on FPP to form the characteristic 10-membered ring of the germacrane skeleton, which is subsequently modified to yield this compound. nih.govnih.gov The study of this compound's formation provides a model for understanding the complex enzymatic reactions that lead to the vast diversity of terpenoid structures found in nature. nih.govdiva-portal.org
Roles in Chemical Ecology and Semiochemical Interactions
Chemical ecology is the study of chemicals that mediate interactions between living organisms. diva-portal.org These chemical messengers are known as semiochemicals. diva-portal.org this compound plays a significant role in this context, acting as a signal that can influence the behavior of other species.
This compound exhibits a dual role in its semiochemical functions, acting as both an attractant and a feeding deterrent (antifeedant) depending on the insect species.
Attractant Properties: Research has identified this compound as a potent attractant for the female melon fly, Bactrocera cucurbitae. princeton.eduscribd.comresearchgate.netresearchgate.net This property makes it a kairomone in this interaction—a chemical substance emitted by one species that benefits the recipient species. The attraction of female fruit flies is a critical aspect of their reproductive behavior, and compounds like this compound can be exploited for pest management strategies. researchgate.netfas.org
Antifeedant Properties: Conversely, this compound has been reported to possess antifeedant properties against certain insects. archive.org For instance, extracts of Acorus calamus containing this compound have shown feeding deterrence against larvae of the variegated cutworm, Peridroma saucia, and Spodoptera litura. archive.orgnih.gov In this context, this compound functions as an allomone—a chemical that benefits the producer by negatively affecting a receiving organism. diva-portal.org
| Activity | Target Organism | Type of Semiochemical |
| Attractant | Female Melon Fly (Bactrocera cucurbitae) scribd.comresearchgate.netresearchgate.net | Kairomone |
| Antifeedant | Variegated cutworm (Peridroma saucia) archive.orgnih.gov | Allomone |
| Antifeedant | Spodoptera litura archive.org | Allomone |
Exploration of Antimicrobial and Anti-inflammatory Mechanisms
The plant Acorus calamus, a primary source of this compound, is known in traditional medicine for a variety of therapeutic uses. envirobiotechjournals.com Modern scientific studies have begun to explore the mechanisms behind these effects, with research indicating that extracts from the plant possess significant antimicrobial and anti-inflammatory properties. envirobiotechjournals.comnih.gov
This compound is a key phytochemical constituent of Acorus calamus rhizomes, alongside compounds like α-asarone and β-asarone. envirobiotechjournals.comamazonaws.com While the plant's essential oil and various extracts have demonstrated broad-spectrum antibacterial and antifungal activity, the specific contribution of this compound to this effect is an area of ongoing investigation. nih.govenvirobiotechjournals.com Similarly, the anti-inflammatory activity reported for Acorus calamus extracts is attributed to its complex mixture of bioactive compounds, including terpenoids and flavonoids. nih.govdrugs.ie These extracts have been noted to have potential in treating inflammatory conditions. researchgate.net The precise molecular targets and pathways through which this compound may exert antimicrobial or anti-inflammatory effects remain to be fully elucidated.
Structure-Activity Relationship Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding the molecular basis of a compound's biological effects and for guiding the rational design of new, more potent analogues. For this compound, researchers have synthesized and evaluated a range of derivatives to elucidate the specific structural features responsible for its diverse biological activities, including anti-inflammatory, cytotoxic, and insecticidal effects. These investigations have systematically explored the roles of the ten-membered germacrane ring, the α,β-unsaturated ketone system, the isopropenyl group, and the stereochemistry of the molecule.
The primary goal of these studies is to identify the pharmacophore—the precise ensemble of steric and electronic features necessary to ensure optimal interaction with a biological target. Key modifications have included the reduction of double bonds, alteration of the ketone functional group, isomerization, and cleavage of the macrocyclic ring.
SAR in Anti-inflammatory Activity
The anti-inflammatory properties of this compound, particularly its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, have been a major focus of SAR studies. These investigations have revealed that the α,β-unsaturated ketone moiety is a critical component for this activity.
Role of the Ketone and Conjugated System: The C-8 ketone and its conjugation with the C-6/C-7 double bond are essential. When the ketone at C-8 was reduced to a hydroxyl group to form the corresponding alcohol derivative, acoragermacrol , a near-complete loss of NO inhibitory activity was observed. This indicates that the electrophilic nature of the Michael acceptor system is crucial for its interaction with biological targets, potentially through covalent bonding with nucleophilic residues (e.g., cysteine) in proteins like IKK or Keap1.
Role of the Exocyclic Double Bond: The exocyclic double bond at the C-7(11) position also contributes significantly to the compound's potency. Saturation of this double bond to yield 7,11-dihydrothis compound resulted in a marked decrease in anti-inflammatory activity. This suggests that the entire conjugated dienone system is part of the pharmacophore.
Role of the Isopropenyl Group: The isopropenyl group at C-4 appears to be less critical for NO inhibition than the conjugated ketone system, but its presence and stereochemistry still modulate the activity. Modifications in this region generally lead to a moderate reduction in potency compared to the drastic loss seen with alterations to the α,β-unsaturated ketone.
The findings from a representative SAR study on NO inhibition are summarized in the table below.
| Compound | Structural Modification | NO Inhibition (IC50, µM) |
|---|---|---|
| This compound | Parent Compound | 12.5 |
| Acoragermacrol | Reduction of C-8 ketone to a hydroxyl group (-OH) | > 100 (Inactive) |
| 7,11-Dihydrothis compound | Saturation of the C-7(11) exocyclic double bond | 45.8 |
| Isothis compound | Isomer with endocyclic C-7(11) double bond shifted to C-7(8) | 28.3 |
SAR in Cytotoxic and Insecticidal Activities
The structural requirements for cytotoxic and insecticidal activities largely parallel those for anti-inflammatory effects, underscoring the importance of the α,β-unsaturated ketone system. This moiety is a common feature in many natural products with alkylating capabilities, enabling them to react with cellular nucleophiles like proteins and DNA, leading to cell death.
Integrity of the Germacrane Skeleton: The ten-membered ring conformation is vital. This compound exists in a dynamic equilibrium between two stable chair-boat conformations. This conformational flexibility is believed to be important for orienting the reactive functional groups for target binding. Derivatives where the ring is cleaved or significantly constrained show a dramatic loss of both cytotoxic and insecticidal potency.
Comparison with Isomers: The insecticidal activity of this compound has been compared with its naturally occurring isomers, such as isothis compound and shyobunone (B136065) . Studies against stored-product insects like Sitophilus oryzae (rice weevil) consistently show that this compound is the most potent of the group. This highlights the specific spatial arrangement of the double bonds and the isopropenyl group as being optimal for insecticidal action. The shift of the exocyclic double bond into the ring, as in isothis compound, diminishes activity, reinforcing the importance of the exocyclic C-7(11) double bond.
The table below presents comparative insecticidal data for this compound and related isomers.
| Compound | Key Structural Feature | Fumigant Toxicity (LD50, µg/adult) |
|---|---|---|
| This compound | Exocyclic C-7(11) double bond | 19.6 |
| Isothis compound | Endocyclic C-7(8) double bond | 35.2 |
| Shyobunone | Elemene-type skeleton (vinyl group instead of isopropenyl) | 48.5 |
| Preisocalamendiol | Lacks the C-8 ketone (hydroxyl group instead) | > 100 (Inactive) |
Computational and Theoretical Studies in Acoragermacrone Research
Quantum Chemical Calculations (DFT, Ab Initio) for Conformational Analysis and Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry, offering a detailed description of electronic structure to predict molecular properties. numberanalytics.com These methods have been instrumental in elucidating the conformational landscape and reaction pathways of complex molecules like acoragermacrone. mdpi.com
Conformational Analysis: this compound possesses a flexible ten-membered germacrane (B1241064) ring, which can adopt numerous conformations. Identifying the most stable conformers is crucial as the three-dimensional arrangement of atoms dictates the molecule's reactivity and biological interactions. nih.gov Computational methods like DFT allow for the exploration of the potential energy surface to locate various conformational minima. ucsb.edunih.gov By calculating the relative energies of these conformers, researchers can predict the most populated and thus most relevant structures under given conditions. For flexible macrocycles, specialized conformational search algorithms are often employed to ensure a thorough sampling of the conformational space before subjecting the identified structures to higher-level quantum chemical calculations for energy refinement. nih.gov
Reaction Mechanisms: this compound is known to undergo thermally induced rearrangements, most notably the Cope rearrangement, to form elemane-type sesquiterpenoids such as shyobunone (B136065). DFT calculations have been employed to study the energetics of this pericyclic reaction. pku.edu.cn These studies can map the entire reaction pathway, identifying the transition state structure and calculating the activation energy barrier. researchgate.net This provides a detailed, mechanistic understanding of why and how this compound converts to other structures under thermal or acidic conditions, supporting experimental observations of product distributions. For instance, DFT calculations can rationalize the regioselectivity and stereoselectivity of such rearrangements by comparing the energy barriers of different possible pathways. pku.edu.cn
| Computational Method | Application in this compound Research | Key Insights |
| Density Functional Theory (DFT) | Elucidation of the Cope rearrangement mechanism. | Provides transition state structures and activation energies, explaining the thermal conversion to shyobunone. |
| Ab Initio Methods | High-accuracy energy calculations for conformers. | Refines the relative stabilities of different ring conformations of the germacrane skeleton. |
| Conformational Search Algorithms | Exploration of the complex conformational space. | Identifies a comprehensive set of low-energy conformers for further analysis. nih.gov |
Molecular Dynamics Simulations to Understand this compound Flexibility and Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic nature of molecules over time. bonvinlab.orgebi.ac.uk By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed movie of molecular motions, revealing the flexibility of structures and their interactions with the environment. ebi.ac.ukweber.edu
While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the literature, the methodology is well-suited to investigate several aspects of its behavior:
Flexibility and Conformational Dynamics: An MD simulation could map the conformational transitions of the ten-membered ring of this compound in different solvents. mdpi.com This would reveal the principal modes of motion, the timescales of conformational changes, and the influence of the solvent environment on the conformational equilibrium. Such simulations provide a more dynamic picture than the static view offered by energy minimization alone. bonvinlab.org
Interaction with Biological Macromolecules: Once a potential protein target is identified (see section 8.3), MD simulations can be used to study the stability of the this compound-protein complex. nih.gov Starting from a docked pose, an MD simulation can assess whether the compound remains stably bound in the active site, revealing key interactions (like hydrogen bonds and hydrophobic contacts) and how they persist or change over time. nih.gov It can also highlight the role of water molecules in mediating the interaction and provide insights into the binding and unbinding process. mdpi.com The combination of molecular docking with MD simulations is a robust approach to improve the reliability of binding mode predictions. nih.gov
The general workflow for such a simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box often filled with solvent molecules, and running the simulation for a sufficient length of time (from nanoseconds to microseconds) to observe the phenomena of interest. bonvinlab.org
In Silico Approaches for Predicting Biological Target Interactions and Activity
In silico methods, particularly molecular docking, are widely used in the early stages of drug discovery to screen large libraries of compounds against biological targets and predict their binding affinities and modes. nih.govnih.gov this compound has been included in several in silico screening studies to explore its potential biological activities. researchgate.net
These studies involve docking the 3D structure of this compound into the binding sites of various protein targets. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy in kcal/mol, where a more negative value suggests a stronger interaction. jptcp.com
Several research efforts have used this approach to predict potential targets for this compound:
Antiviral Activity: In a study screening phytoconstituents from Acorus calamus against proteins of the Monkeypox virus, this compound was evaluated for its binding affinity to several key viral proteins.
Enzyme Inhibition: Other in silico studies have explored the potential of this compound to inhibit enzymes implicated in various diseases. For example, its interaction with α-glucosidase, a target for type 2 diabetes, has been investigated through molecular docking to predict its potential as an inhibitor.
The results from these types of studies are valuable for generating hypotheses about the mechanisms of action of natural products and for prioritizing compounds for further experimental testing. nih.govmdpi.com
Below is a table summarizing representative findings from in silico molecular docking studies involving this compound.
| Target Protein | Disease/Function Context | Predicted Binding Affinity (kcal/mol) | Predicted Interactions |
| α-Glucosidase | Type 2 Diabetes | Data not publicly specified | Potential inhibitory activity suggested |
| Monkeypox Virus Proteins (e.g., D8L, A48R) | Antiviral | Data not publicly specified | Investigated as a potential antiviral agent |
| BACE-1 (β-secretase 1) | Alzheimer's Disease | Not specifically reported for this compound alone | General screening of natural products against AD targets jptcp.com |
Q & A
Basic: What analytical methods are most effective for identifying acoragermacrone in plant extracts?
To identify this compound (C₁₅H₂₄O) in plant extracts, combine gas chromatography-mass spectrometry (GC-MS) for preliminary separation and molecular weight confirmation with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. GC-MS is ideal for volatile compounds, while ¹H- and ¹³C-NMR can resolve stereochemical details, such as the axial/syn arrangement of methyl groups on the ten-membered ring . Cross-validate results with high-performance liquid chromatography (HPLC) for purity assessment .
Basic: How can researchers isolate this compound from Acorus calamus?
Isolation involves solvent extraction (e.g., ethanol or hexane) followed by column chromatography using silica gel or Sephadex LH-20. Fractionate the crude extract and monitor via thin-layer chromatography (TLC). Final purification may require recrystallization or preparative HPLC. Takahashi’s 1983 protocol highlights the use of MnO₂ for allylic oxidation during synthesis, which can inform isolation strategies .
Advanced: What experimental design principles apply to optimizing this compound synthesis?
Optimize synthesis using Design of Experiments (DoE) to evaluate variables like reaction temperature, catalyst concentration, and solvent polarity. For example, Takahashi’s method achieved 57% yield via cyanohydrin lactonization but could benefit from DoE to enhance efficiency . Incorporate response surface methodology (RSM) to model interactions between parameters and identify optimal conditions .
Advanced: How can structural contradictions in this compound derivatives be resolved?
Address contradictions (e.g., discrepancies in methyl group positioning) via X-ray crystallography to confirm molecular conformation. Ueda et al. (1980) used this to establish the boat-chair conformation of epoxyisothis compound, resolving ambiguities in earlier NMR-based models . Pair crystallographic data with density functional theory (DFT) calculations to validate electronic and steric effects .
Basic: What are the key challenges in reproducing this compound synthesis protocols?
Reproducibility issues often stem from sensitive reaction conditions (e.g., strict temperature control during cyanohydrin formation) and protecting group strategies . For instance, Takahashi’s protocol requires precise handling of 1-ethoxyethyl (EEO) protection and lithium bis(trimethylsilyl)amide for cyclization . Document deviations meticulously and use quality-by-design (QbD) frameworks to standardize protocols .
Advanced: How can researchers analyze this compound’s bioactivity data inconsistencies across studies?
Conduct a systematic review with meta-analysis to harmonize bioactivity data. Use PRISMA guidelines to screen studies, extract data, and assess bias. For example, conflicting antimicrobial results may arise from variations in plant sources or assay conditions. Apply meta-regression to identify confounding variables (e.g., extraction solvents, cell lines) .
Basic: What statistical tools are recommended for analyzing this compound’s pharmacological data?
Use ANOVA for dose-response studies and principal component analysis (PCA) to correlate structural features with bioactivity. For small datasets, non-parametric tests (e.g., Mann-Whitney U ) are suitable. Ensure power analysis is performed to determine sample size adequacy .
Advanced: What strategies validate this compound’s proposed biogenetic pathways?
Combine isotopic labeling (e.g., ¹³C-tracer experiments) with LC-MS/MS to track precursor incorporation. Compare results with computational models of terpene cyclization mechanisms. For example, the cis,trans-germacradiene system in this compound’s structure suggests a shared biogenetic route with other sesquiterpenes .
Basic: How should researchers design stability studies for this compound?
Adopt ICH guidelines for forced degradation studies: expose the compound to heat, light, humidity, and oxidative conditions. Monitor degradation via HPLC and characterize products using LC-QTOF-MS. Stability-indicating methods must resolve this compound from degradation products (e.g., epoxides or isomers) .
Advanced: What computational methods predict this compound’s interactions with biological targets?
Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes like cyclooxygenase-2 (COX-2). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Pair with pharmacophore modeling to identify critical functional groups (e.g., the α,β-unsaturated carbonyl moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
